N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
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Properties
Molecular Formula |
C15H18N4O4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C15H18N4O4S/c20-14(16-11-7-9-24(22,23)10-11)6-3-8-19-15(21)12-4-1-2-5-13(12)17-18-19/h1-2,4-5,11H,3,6-10H2,(H,16,20) |
InChI Key |
VLMSWHFUWRRQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H20N4O4S
- Molecular Weight : 396.45 g/mol
- Structural Features : The compound features a tetrahydrothiophene moiety and a benzotriazine core, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
- Receptor Modulation : It may modulate the activity of certain receptors, influencing signaling pathways that regulate cell growth and survival.
Biological Activity Overview
The compound has been studied for several biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli.
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent:
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| HeLa | 20 | Cell cycle arrest |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study involving animal models demonstrated that treatment with this compound resulted in reduced tumor size compared to controls.
- Case Study 2 : Clinical trials are underway to evaluate the safety and efficacy of this compound in patients with resistant bacterial infections.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) have been employed for purification.
Preparation Methods
Oxidation of Tetrahydrothiophene to Sulfone
Tetrahydrothiophene is oxidized to its sulfone derivative using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 6–8 hours, achieving >95% conversion. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature are also effective but costlier.
Reaction Conditions Table
| Oxidant | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 60°C | 8 | 95 |
| mCPBA | DCM | 0°C → RT | 4 | 92 |
Introduction of the Amine Group
The sulfone intermediate undergoes nucleophilic substitution at the 3-position. Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 120°C for 12 hours produces the azide, which is reduced to the primary amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol.
Synthesis of 4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic Acid
Benzotriazinone Ring Formation
Anthranilic acid derivatives serve as precursors. Cyclization of 2-aminobenzamide with nitrous acid (HNO₂) generates the 1,2,3-benzotriazin-4(3H)-one core. Alternatively, microwave-assisted synthesis at 150°C for 20 minutes using ethyl chloroformate as a dehydrating agent improves yield to 88%.
Butanoic Acid Side-Chain Installation
A Mitsunobu reaction couples the benzotriazinone with 4-bromobutan-1-ol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), followed by oxidation of the alcohol to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Amide Coupling and Final Assembly
Activation of the Carboxylic Acid
The butanoic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to form the reactive O-acylisourea intermediate.
Amine Nucleophilic Attack
The activated acid reacts with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target amide in 85% purity.
Optimization Table
| Coupling Agent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| EDC/HOBt | DIPEA | DCM | 12 | 78 | 85 |
| DCC/DMAP | Triethylamine | DMF | 24 | 65 | 72 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography using silica gel and a gradient eluent of ethyl acetate/hexane (7:3 → 9:1). Final recrystallization from ethanol/water (1:1) enhances purity to >98%.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazine), 7.85–7.50 (m, 4H, aromatic), 3.70–3.20 (m, 5H, tetrahydrothiophene sulfone), 2.50–2.20 (m, 4H, butanamide).
-
HRMS (ESI+): Calculated for C₁₆H₁₈N₄O₄S [M+H]⁺: 386.1054; Found: 386.1056.
Challenges and Optimization Strategies
Sulfone Stability Under Basic Conditions
The tetrahydrothiophene sulfone moiety is prone to ring-opening in strongly basic media. Using mild bases like DIPEA instead of triethylamine mitigates decomposition.
Benzotriazinone Hydrolysis
Prolonged exposure to aqueous acidic conditions during coupling can hydrolyze the benzotriazinone ring. Strict control of reaction pH (6.5–7.5) and anhydrous solvents are critical.
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing the benzotriazinone on Wang resin enables iterative coupling cycles, reducing purification steps. This method achieves 70% yield but requires specialized equipment.
Enzymatic Amidation
Lipase-mediated coupling in tert-butanol at 40°C offers an eco-friendly alternative with 65% yield, though scalability remains a limitation.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Diazotization of anthranilamide derivatives using NaNO₂/HCl to form the benzotriazinone core .
- Step 2 : Amidation with a tetrahydrothiophene dioxide moiety via coupling agents (e.g., EDCI/HOBt) in anhydrous solvents like DMF .
- Optimization : Key parameters include pH control (6.5–7.5), temperature (0–5°C for diazotization; 25–40°C for amidation), and solvent choice (DMF or dichloromethane). Catalytic amounts of triethylamine improve coupling efficiency .
Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., benzotriazinone carbonyl at δ ~170 ppm, tetrahydrothiophene sulfone at δ ~3.5–4.0 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures; resolution <1.0 Å ensures accurate bond-length/angle measurements. Twinning or disorder in the tetrahydrothiophene ring requires careful refinement .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected within ±2 ppm error) .
Q. How do the functional groups (benzotriazinone, sulfone, amide) influence reactivity and stability?
- Methodological Answer :
- Benzotriazinone : Prone to hydrolysis under acidic conditions; stability assays (pH 2–12, 37°C) monitor degradation via HPLC .
- Sulfone Group : Enhances solubility in polar solvents (e.g., DMSO) but reduces nucleophilicity. Reductive stability tested with NaBH₄/TCEP .
- Amide Bond : Susceptible to enzymatic cleavage (e.g., trypsin). Protease inhibition assays (IC₅₀) assess resistance .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodological Answer :
- Enzyme Inhibition : Alpha-glucosidase or kinase inhibition assays (IC₅₀ values) using fluorogenic substrates .
- Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) in cell lines (e.g., HepG2) with LC-MS/MS quantification .
- Receptor Binding : SPR (Surface Plasmon Resonance) screens for interactions with GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QM/MM) resolve contradictions in experimental reaction pathways?
- Methodological Answer :
- Reaction Path Search : Use Gaussian09 or ORCA for transition-state modeling of amidation steps. Compare activation energies (ΔG‡) for competing pathways .
- QM/MM : Simulate solvent effects (e.g., DMF polarity) on reaction intermediates. ICReDD’s workflow integrates computational predictions with high-throughput validation .
- Case Study : Discrepancies in benzotriazinone cyclization kinetics resolved by identifying a solvent-dependent tautomerization step .
Q. What strategies address low reproducibility in biological activity across cell lines?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated deactivation .
- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) correlates with cellular uptake variability .
- Data Normalization : Use Z-factor scoring to control for batch effects in high-throughput screens .
Q. How can structure-activity relationships (SAR) be systematically explored for analogs?
- Methodological Answer :
- Analog Synthesis : Prioritize substitutions at the tetrahydrothiophene (e.g., alkylation) or benzotriazinone (e.g., halogenation) positions .
- SAR Table :
| Modification | Biological Activity (IC₅₀) | Solubility (LogP) |
|---|---|---|
| -H (Parent) | 12.3 µM (Alpha-glucosidase) | 2.1 |
| -Cl (C-7) | 8.7 µM | 2.5 |
| -OCH₃ (C-4) | 15.9 µM | 1.8 |
- 3D-QSAR : CoMFA/CoMSIA models predict activity cliffs .
Q. What advanced techniques characterize degradation products under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to simulated gastric fluid (pH 1.2, pepsin) or oxidative stress (H₂O₂). UPLC-PDA-MS/MS identifies hydrolyzed amide or sulfone-reduced byproducts .
- Isotope Labeling : ¹⁸O-labeling tracks oxygen incorporation in benzotriazinone hydrolysis .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, benzotriazinone derivatives show mixed inhibition in alpha-glucosidase .
- Crystallography : Co-crystal structures (PDB) reveal binding poses; clashes with tetrahydrothiophene sulfone explain potency drops in certain isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
